Product packaging for rac 1-Hydroxy Ketorolac Methyl Ester(Cat. No.:CAS No. 1391051-90-3)

rac 1-Hydroxy Ketorolac Methyl Ester

Cat. No.: B586681
CAS No.: 1391051-90-3
M. Wt: 285.299
InChI Key: BVOPXASBFYEPRL-UHFFFAOYSA-N
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Description

Contextualization within Ketorolac (B1673617) Analog and Metabolite Research

Ketorolac is a well-established analgesic known for its efficacy in managing moderate to severe pain. The study of its analogs and metabolites is a crucial area of research, aimed at understanding its mechanism of action, metabolic fate, and potential for improvement. Within this context, rac 1-Hydroxy Ketorolac Methyl Ester is recognized primarily as a derivative and a key impurity of Ketorolac.

Research into Ketorolac's metabolic pathways has identified hydroxylation as a significant transformation process in the body. The primary metabolite is p-hydroxyketorolac, which is considered pharmacologically inactive. pharmaffiliates.com The "1-Hydroxy" analog, closely related to the subject of this article, has also been a focus of metabolic and degradation studies. These investigations are essential for building a comprehensive profile of how Ketorolac behaves both in vitro and in vivo.

Forced degradation studies, which are a cornerstone of pharmaceutical stability testing, have been instrumental in identifying various degradation products of Ketorolac under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.netnih.govnih.govnih.gov These studies often lead to the formation of hydroxylated derivatives, providing insight into the potential impurities that can arise during the manufacturing process or upon storage. It is within this framework of analog and metabolite research that this compound emerges as a compound of interest.

Significance as a Reference Standard and Impurity in Pharmaceutical Science

The most prominent role of this compound in pharmaceutical science is as a reference standard. Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical purposes, ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. This compound is specifically utilized as an impurity standard in the analysis of Ketorolac. axios-research.combiosynth.com

The presence of impurities in pharmaceutical products is a critical quality attribute that is strictly regulated by authorities like the International Council for Harmonisation (ICH). Even in small amounts, impurities can potentially affect the safety and efficacy of a drug. Therefore, the ability to accurately detect and quantify them is paramount.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrochromatography (CEC) are developed and validated to separate Ketorolac from its potential impurities, including the 1-hydroxy analog. nih.govresearchgate.net In these analytical procedures, a certified reference standard of this compound is essential for:

Method Development and Validation: To establish the specificity, linearity, accuracy, and precision of the analytical method.

Routine Quality Control: To identify and quantify the impurity in batches of Ketorolac API and finished drug products.

Stability Studies: To monitor the formation of this impurity over time under various storage conditions.

The availability of this reference standard allows pharmaceutical manufacturers and regulatory bodies to ensure that the levels of this specific impurity in Ketorolac products are below the established safety thresholds.

Overview of Academic Investigation Domains

The academic investigation of this compound, while specialized, spans several key domains:

Analytical Chemistry: A significant portion of research involving this compound is focused on the development of robust and sensitive analytical methods for impurity profiling of Ketorolac. researchgate.netnih.govresearchgate.net Studies often detail the optimization of chromatographic conditions to achieve clear separation of Ketorolac from its related substances, including this compound.

Synthetic Chemistry: While detailed academic publications on the de novo synthesis of this compound are not abundant in public literature, its availability from chemical suppliers for research purposes indicates that synthetic routes have been developed. This synthesis is crucial for producing the high-purity material required for a reference standard. The synthesis likely involves multi-step organic reactions, focusing on achieving the desired structure and stereochemistry.

Pharmaceutical Formulation and Stability: Research in this area utilizes this compound to understand the degradation pathways of Ketorolac in various pharmaceutical formulations. By identifying the conditions under which this impurity is formed, formulation scientists can develop more stable drug products.

Data Tables

Chemical Identity of this compound

Property Value
IUPAC Name methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate
Synonyms 5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol

Related Ketorolac Compounds in Research

Compound Name Role/Significance
Ketorolac Active Pharmaceutical Ingredient (API)
p-Hydroxyketorolac Major, inactive metabolite of Ketorolac
1-Keto Ketorolac An impurity and degradation product

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B586681 rac 1-Hydroxy Ketorolac Methyl Ester CAS No. 1391051-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPXASBFYEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-90-3
Record name Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5-BENZOYL-1-HYDROXY2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKM815OHAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature, Stereochemistry, and Structural Features

Systematic IUPAC Naming and Common Synonyms

The compound is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its accepted IUPAC name is methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate . glppharmastandards.com An alternative, equally valid IUPAC name that specifies the racemic nature is Methyl (1RS)-5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate . synzeal.comchemicea.comopulentpharma.comalentris.org

In addition to its formal names, the compound is recognized by several common synonyms in scientific literature and commercial listings. These include 1-Hydroxy Ketorolac (B1673617) Methyl Ester and 5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester . pharmaffiliates.com It is also widely identified as Ketorolac EP Impurity G , a designation used in pharmacopeial standards. glppharmastandards.comsynzeal.comallmpus.com

Nomenclature Type Name
Systematic IUPAC Namemethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate glppharmastandards.com
Systematic IUPAC Name (including stereochemistry)Methyl (1RS)-5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate synzeal.comchemicea.comopulentpharma.comalentris.org
Common Synonym1-Hydroxy Ketorolac Methyl Ester pharmaffiliates.com
Common Synonym5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester pharmaffiliates.com
Pharmacopeial DesignationKetorolac EP Impurity G glppharmastandards.comsynzeal.comallmpus.com

Racemic Nature and Chiral Considerations at the Hydroxylated Stereocenter

The prefix "rac" (an abbreviation for racemate) and the "(1RS)" designation in its name signify that the compound is a racemic mixture. synzeal.comchemicea.comopulentpharma.comalentris.org This means it consists of an equal-parts mixture of two enantiomers, which are non-superimposable mirror images of each other.

The chirality of this molecule originates from the stereocenter at the C1 position of the pyrrolizine ring. This carbon atom is bonded to four different substituent groups:

A hydroxyl (-OH) group

A methyl carboxylate (-COOCH3) group

The dihydro-pyrrolizine ring structure itself

A substituted portion of the pyrrolizine ring

The presence of this chiral center gives rise to the (R)- and (S)-enantiomers. In the context of rac-1-Hydroxy Ketorolac Methyl Ester, both enantiomers are present in a 1:1 ratio. The separation and individual characterization of these enantiomers would require specialized chiral chromatography techniques.

Key Functional Groups and Their Relevance in Chemical Reactivity and Stereochemical Behavior

The structure of rac-1-Hydroxy Ketorolac Methyl Ester contains several key functional groups that dictate its chemical properties and reactivity.

Tertiary Alcohol: The hydroxyl (-OH) group at the C1 position is a tertiary alcohol. This group can participate in hydrogen bonding and is a site for potential esterification or etherification reactions. Its presence at the chiral center is the defining feature of this molecule compared to Ketorolac Methyl Ester.

Methyl Ester: The methyl ester (-COOCH3) group is susceptible to hydrolysis, which would convert it to a carboxylic acid, yielding 1-Hydroxy Ketorolac.

Pyrrolizine Core: The fused bicyclic aromatic-aliphatic ring system forms the core structure of the molecule.

The spatial arrangement of the hydroxyl and methyl ester groups around the C1 stereocenter is critical. This arrangement influences how the molecule interacts with other chiral molecules and is the basis for its stereochemical behavior.

Molecular Formula and Precise Molecular Weight for Research Applications

Accurate molecular data is essential for analytical and research purposes, such as mass spectrometry.

The molecular formula for rac-1-Hydroxy Ketorolac Methyl Ester is C16H15NO4 . allmpus.comlgcstandards.com Based on this formula, the calculated molecular weight is approximately 285.29 g/mol or 285.30 g/mol . opulentpharma.comallmpus.comlgcstandards.com

Molecular Property Value
Molecular FormulaC16H15NO4 allmpus.comlgcstandards.com
Molecular Weight285.29 g/mol opulentpharma.comallmpus.comlgcstandards.com

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Routes for rac 1-Hydroxy Ketorolac (B1673617) Methyl Ester

The creation of rac 1-Hydroxy Ketorolac Methyl Ester can be approached through several synthetic strategies, either by modifying the parent drug, Ketorolac, or by building the molecule from suitable precursors.

The synthesis of Ketorolac itself often begins with precursors like N-2-bromoethylpyrrole google.com. A common strategy involves the 5-aroylation of alkyl esters of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid google.com. For the directed synthesis of the 1-hydroxy derivative, a logical approach would involve the esterification of Ketorolac to form Ketorolac Methyl Ester, followed by a controlled hydroxylation at the C1 position. Alternatively, a precursor already containing the 1-hydroxy group could be carried through the final steps of the Ketorolac synthesis, such as the aroylation step.

The formation of this compound fundamentally involves two key transformations: hydroxylation and esterification. The esterification of the carboxylic acid group of Ketorolac to its methyl ester is a standard chemical reaction researchgate.net. The introduction of the hydroxyl group at the C1 position is more complex. While metabolic pathways can produce hydroxylated forms of Ketorolac, such as p-hydroxy-ketorolac akjournals.com, synthetic hydroxylation at the tertiary carbon (C1) requires specific reagents to achieve regioselectivity. Methods for synthesizing β-hydroxy ketones and esters, such as the Michael-type addition of water to an activated olefin, provide a conceptual basis for how such a transformation might be achieved under laboratory conditions organic-chemistry.org.

Role as a Byproduct or Impurity in Ketorolac Synthesis

In the context of pharmaceutical manufacturing, this compound is recognized primarily as a process-related impurity in the synthesis of Ketorolac. It is listed in pharmacopeias as "Ketorolac EP Impurity G" allmpus.com. Its formation can occur due to unintended oxidation or hydration reactions of Ketorolac or its intermediates during synthesis, purification, or storage. The presence of such impurities necessitates rigorous analytical monitoring to ensure the quality and purity of the final active pharmaceutical ingredient.

Chemical Derivatization for Analytical or Further Synthetic Applications

The specific structure of this compound lends itself to further chemical modification, particularly for analytical purposes.

Isotopically labeled compounds are invaluable tools in analytical chemistry and for studying reaction mechanisms and metabolic pathways. The deuterated analog, This compound-d3 , is a known and commercially available stable isotope-labeled standard pharmaffiliates.compharmaffiliates.com. It is typically used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the measurement of the non-labeled compound in complex biological matrices.

Table 1: Properties of this compound and its Deuterated Analog

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1391051-90-3 allmpus.com C₁₆H₁₅NO₄ 285.29 allmpus.com

Enantioselective Synthesis or Resolution of Ketorolac Esters and Implications for Hydroxylated Derivatives

Ketorolac is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, whereas the (R)-enantiomer is significantly less active nih.govcaymanchem.com. This disparity has driven research into methods for separating or selectively synthesizing the enantiomers.

Methods for the chiral resolution of Ketorolac include:

Diastereomeric Derivatization: Reacting racemic Ketorolac with a chiral resolving agent to form diastereomers, which can then be separated by techniques like HPLC or crystallization nih.govwikipedia.org.

Chiral Chromatography: Direct separation of the enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase akjournals.comnih.gov.

Enzymatic Resolution: Utilizing enzymes, such as Candida antarctica lipase B (CALB), to catalyze enantioselective reactions like the esterification of racemic Ketorolac or the hydrolysis of its racemic esters researchgate.net.

These principles of enantioselective synthesis and resolution are directly applicable to hydroxylated derivatives. The introduction of a hydroxyl group at the C1 position of Ketorolac Methyl Ester creates a second stereocenter, resulting in a mixture of four possible stereoisomers (two pairs of enantiomers, which are diastereomeric to each other). The separation of these diastereomers and the resolution of the resulting enantiomeric pairs would require sophisticated chiral separation techniques, similar to those employed for the parent Ketorolac molecule.

Table 2: Summary of Chiral Resolution Techniques for Ketorolac

Technique Description Relevance to Hydroxylated Derivatives
Diastereomeric Derivatization Racemic mixture is converted into a pair of diastereomers with a chiral auxiliary, which are then separated by conventional methods like crystallization or chromatography wikipedia.org. Applicable, but the presence of a second stereocenter would result in a mixture of four diastereomers, complicating separation.
Chiral HPLC Direct separation of enantiomers on a column containing a chiral stationary phase (e.g., polysaccharide-based or protein-based) akjournals.comnih.gov. Highly relevant. Chiral HPLC would be a primary method for separating all four stereoisomers of 1-Hydroxy Ketorolac Methyl Ester.

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product researchgate.net. | Potentially applicable, but the enzyme's selectivity and activity might be altered by the presence of the hydroxyl group near the reaction center. |

Metabolic and Biotransformation Pathways Preclinical and in Vitro Focus

Investigation of Its Potential Role as a Metabolite of Ketorolac (B1673617) in Preclinical Models

Research into the metabolism of Ketorolac in various preclinical models, including animal studies and in vitro enzyme systems, has primarily identified p-hydroxyketorolac and glucuronide conjugates as the major metabolites. nih.govnih.govumich.edu In these studies, hydroxylation typically occurs on the phenyl ring of the Ketorolac molecule, leading to the formation of p-hydroxyketorolac. nih.gov

Notably, the compound rac 1-Hydroxy Ketorolac Methyl Ester is not commonly reported as a significant metabolite of Ketorolac in these preclinical investigations. Instead, it is recognized within the pharmaceutical industry as "Ketorolac EP Impurity G," suggesting it is more likely a byproduct of the synthesis or a degradation product of Ketorolac rather than a product of in vivo metabolism. synzeal.compharmaceresearch.comdrugbank.com A comprehensive study utilizing liquid chromatography-mass spectrometry (LC/ESI-MS/MS) to identify in vivo metabolites of Ketorolac in rats identified 12 metabolites, including hydroxylated and glucuronide forms, but did not specifically report the formation of a 1-hydroxy methyl ester derivative. nih.gov This indicates that if this compound is formed metabolically, it is likely a very minor and often undetected pathway.

Enzymatic Hydroxylation Pathways Yielding Hydroxylated Ketorolac Derivatives

Enzymatic hydroxylation is a key phase I metabolic reaction, often mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmdpi.com These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. mdpi.com In the context of Ketorolac, CYP enzymes are implicated in the formation of hydroxylated metabolites. nih.gov

The generation of hydroxylated derivatives of Ketorolac primarily involves the introduction of a hydroxyl group onto the aromatic ring of the molecule. nih.gov While the specific CYP isozymes responsible for Ketorolac hydroxylation are not extensively detailed in all literature, the consistent identification of p-hydroxyketorolac points to regioselective hydroxylation at the para position of the benzoyl group. nih.gov The formation of a 1-hydroxy derivative on the pyrrolizine ring system would represent a different and less common metabolic pathway. While theoretically possible, there is a lack of substantial evidence from in vitro enzyme assays specifically demonstrating the enzymatic formation of 1-Hydroxy Ketorolac from the parent drug.

Esterification Processes and Their Enzymatic Mediation in Biological Systems

Esterification is a phase II metabolic process that can occur in biological systems, often to facilitate the excretion of a compound. Conversely, the hydrolysis of ester prodrugs is a common mechanism to release an active parent drug. nih.gov In the case of Ketorolac, various ester prodrugs have been synthesized to enhance properties such as skin permeation. nih.gov These synthetic esters are designed to be hydrolyzed by esterases in the body to release Ketorolac. umich.edu

The enzymatic formation of a methyl ester in biological systems is a less common metabolic pathway for a carboxylic acid-containing drug like Ketorolac compared to glucuronidation. While enzymes capable of esterification exist, the primary conjugation reaction for Ketorolac is the formation of glucuronide conjugates. umich.edunih.gov Studies on the enzymatic resolution of racemic Ketorolac have utilized lipases for enantioselective esterification in organic solvents, demonstrating that enzymes can mediate this reaction under specific conditions. researchgate.net However, this is distinct from the typical aqueous environment of in vivo metabolism. There is limited evidence to suggest that the enzymatic methylation of either Ketorolac or a hydroxylated metabolite like 1-Hydroxy Ketorolac is a significant biotransformation pathway in preclinical models.

Comparative Biotransformation with Ketorolac and Other Analogs in Controlled Experimental Settings

Comparative metabolic studies are essential for understanding the structure-activity and structure-metabolism relationships of a series of compounds. When comparing the biotransformation of Ketorolac with its known metabolites and analogs, the focus is often on the differences in the rates and routes of metabolism.

In controlled experimental settings, the primary metabolic pathways for Ketorolac are hydroxylation and glucuronidation. nih.govumich.edu The major hydroxylated metabolite, p-hydroxyketorolac, is considered pharmacologically inactive. nih.gov

A direct comparative biotransformation study of this compound alongside Ketorolac in a controlled experimental setting, such as with liver microsomes or hepatocytes from different species, has not been extensively reported in the available scientific literature. Such a study would be necessary to definitively determine if this compound undergoes further metabolism, and if so, how its metabolic profile compares to that of the parent drug. Given its identification as an impurity, it is plausible that it would be treated by metabolic enzymes as a xenobiotic, potentially undergoing hydrolysis of the ester and subsequent conjugation reactions. However, without direct experimental data, this remains speculative.

Below is a data table summarizing the key compounds discussed in this article.

Compound NameChemical FormulaMolecular Weight ( g/mol )Primary Role/Identification
This compoundC₁₆H₁₅NO₄285.29Impurity (Ketorolac EP Impurity G) synzeal.compharmaceresearch.comdrugbank.com
KetorolacC₁₅H₁₃NO₃255.27Parent Drug nih.gov
p-hydroxyketorolacC₁₅H₁₃NO₄271.27Major Metabolite nih.govnih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone for separating rac-1-Hydroxy Ketorolac (B1673617) Methyl Ester from its parent compound, Ketorolac, and other related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Ketorolac and its impurities. japsonline.com The development of a robust HPLC method involves the strategic selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation. A rapid isocratic HPLC method was developed to significantly reduce analysis times compared to standard pharmacopeia methods while maintaining excellent resolution and efficiency. japsonline.com

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, specific, and robust. japsonline.comsciencescholar.us Key validation parameters include linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). sciencescholar.usnih.gov

Table 1: Examples of Validated HPLC Method Parameters for Ketorolac and Impurities Analysis

ParameterMethod 1 nih.govMethod 2 sciencescholar.us
Column Oyster BDS (150x4.6 mm, 5 µm)C18 Column
Mobile Phase Methanol:Acetonitrile:NaH₂PO₄ (20mM, pH 5.5) (50:10:40 v/v)Methanol:Water (75:25 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 322 nm319 nm
Linearity Range (Ketorolac) 0.01-15 µg/mL4-12 µg/mL
LOD (Ketorolac) 0.002 µg/mL0.415 µg/mL
LOQ (Ketorolac) 0.007 µg/mL1.3 µg/mL

For robustness evaluation, method parameters such as mobile phase pH and flow rate are deliberately varied to assess the method's reliability under slight modifications. nih.gov

Micellar Electrokinetic Chromatography (MEKC) offers a simple, fast, and selective alternative for the simultaneous analysis of Ketorolac Tromethamine and its related impurities, including the 1-hydroxy analog. nih.gov This technique is a modification of capillary electrophoresis that uses surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral analytes. wikipedia.org

A multivariate optimization approach can be used to determine the ideal experimental conditions. nih.gov For the analysis of Ketorolac impurities, an optimized method was developed using a background electrolyte (BGE) composed of 13 mM boric acid and phosphoric acid, adjusted to a pH of 9.1, and containing 73 mM sodium dodecyl sulfate (B86663) (SDS) as the surfactant. nih.gov Under these conditions, with an optimal temperature of 30°C and a voltage of 27 kV, all compounds were successfully resolved in approximately 6 minutes. nih.gov This validated MEKC method demonstrated the capability to quantify related substances down to a 0.1% (w/w) level. nih.gov

Since rac-1-Hydroxy Ketorolac Methyl Ester is a racemic mixture, chiral chromatography is essential for separating its (R) and (S) enantiomers. biosynth.com While specific methods for this compound are not detailed, the techniques used for the chiral separation of the parent compound, Ketorolac, are directly applicable.

Chiral High-Performance Liquid Chromatography (HPLC) methods have been successfully developed for Ketorolac enantiomers, primarily utilizing columns with a chiral stationary phase (CSP) based on α1-acid glycoprotein (B1211001) (AGP). nih.govnih.govresearchgate.net These methods are capable of achieving baseline separation of the enantiomers. nih.gov The mobile phase composition, particularly its pH, has a significant effect on the resolution and selectivity of the separation on an AGP column. researchgate.net

Table 2: Exemplary Chiral HPLC Method Conditions for Ketorolac Enantiomers

ParameterMethod 1 nih.govMethod 2 researchgate.net
Column Chiral AGPCHIRALPAK AGP (0.4x10 cm, 5 µm)
Mobile Phase 0.1 M Sodium Phosphate buffer (pH 4.5): Isopropanol (98:2, v/v)10 mmol/L Ammonium Acetate (pH 5.5): Isopropanol (97:3 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 322 nm324 nm
Resolution (Rs) ~2.22.8

These established methods demonstrate that chiral AGP columns provide the necessary selectivity for resolving the stereoisomers of Ketorolac and, by extension, its hydroxylated derivatives like rac-1-Hydroxy Ketorolac Methyl Ester.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural assignment of rac-1-Hydroxy Ketorolac Methyl Ester.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like HPLC (LC-MS), is a powerful tool for the analysis of pharmaceutical impurities. It provides crucial information on molecular weight, which is used for structural confirmation. The molecular formula for rac-1-Hydroxy Ketorolac Methyl Ester is C₁₆H₁₅NO₄, corresponding to a molecular weight of approximately 285.30 g/mol . In an MS analysis using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 286.3. This accurate mass measurement confirms the elemental composition.

Furthermore, the high sensitivity of MS makes it ideal for trace analysis, allowing for the detection and quantification of impurities at very low levels. akjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules. Through ¹H NMR and ¹³C NMR experiments, the precise chemical environment of each hydrogen and carbon atom in the molecule can be determined.

For rac-1-Hydroxy Ketorolac Methyl Ester, a ¹H NMR spectrum would reveal distinct signals corresponding to the protons in the benzoyl group, the pyrrolizine ring system, and a characteristic singlet for the methyl ester protons, anticipated to appear in the 3.5-4.0 ppm chemical shift range. researchgate.net The hydroxyl proton would also be observable. A ¹³C NMR spectrum would complement this by showing signals for the ketone and ester carbonyl carbons, aromatic carbons, and the aliphatic carbons of the core structure and the methyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, allowing for an unambiguous assignment of the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the structural components of rac 1-Hydroxy Ketorolac Methyl Ester can be confirmed. The molecule possesses several distinct functional groups, each with a characteristic absorption band in the IR spectrum.

The primary functional groups and their expected IR absorption ranges are:

Tertiary Hydroxyl (-OH): A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, characteristic of O-H stretching vibrations. The breadth of the peak is typically due to hydrogen bonding.

Methyl Ester (C=O and C-O): The ester group gives rise to two prominent stretching vibrations. A strong, sharp absorption from the carbonyl (C=O) stretch is expected around 1750-1730 cm⁻¹. libretexts.org Another strong absorption, corresponding to the C-O stretch, would appear in the 1300-1000 cm⁻¹ range. libretexts.orgspcmc.ac.inopenochem.org

Aromatic Ketone (C=O): The benzoyl group's carbonyl (C=O) stretching vibration is expected in the 1690-1670 cm⁻¹ region. spcmc.ac.in Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber compared to a saturated ketone. spcmc.ac.innih.gov

Aromatic Ring (C=C and C-H): The presence of the aromatic ring is indicated by C=C stretching absorptions of variable intensity in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nih.gov

By comparing the experimental IR spectrum of a sample to these expected ranges, analysts can verify the presence of the key functional moieties, confirming the identity of this compound.

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Tertiary AlcoholO-H stretch3600 - 3200Strong, Broad
Methyl EsterC=O stretch1750 - 1730Strong
C-O stretch1300 - 1000Strong
Aromatic KetoneC=O stretch1690 - 1670Strong
Aromatic RingC=C stretch1600 - 1450Medium to Weak
C-H stretch3100 - 3000Medium to Weak

Note: The values in this table are based on established infrared spectroscopy correlation charts and data from related compounds. openochem.orguniroma1.it

Application as a Reference Standard in Research and Quality Control

As a well-characterized, high-purity compound, this compound serves a critical role as a reference standard in pharmaceutical settings. biosynth.com Its primary applications are in the impurity profiling of the active pharmaceutical ingredient (API) Ketorolac and in the validation of analytical methods designed to monitor drug purity and stability.

The control of impurities is a mandatory requirement in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This compound is classified as a known related impurity of Ketorolac. As such, a certified reference standard of this compound is essential for several quality control procedures.

Impurity Profiling: During the synthesis of Ketorolac and in stability studies of the final dosage form, various related substances can form. Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC), are developed to separate, identify, and quantify these impurities. The reference standard of this compound is used to:

Confirm the identity of an impurity peak in a chromatogram by comparing its retention time with that of the known standard.

Quantify the amount of the impurity present in a sample by creating a calibration curve from known concentrations of the reference standard. This allows for the determination of whether the impurity level is within the acceptable limits set by regulatory bodies.

Analytical Method Validation: Before an analytical method can be used for routine quality control, it must undergo a rigorous validation process to demonstrate its reliability. The reference standard is indispensable for this process. Key validation parameters assessed using the this compound standard include:

Specificity/Selectivity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components, including other impurities and the main API.

Linearity and Range: Establishing a linear relationship between the concentration of the reference standard and the analytical signal over a specified range.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Determining the closeness of the test results obtained by the method to the true value, which is assessed by analyzing samples spiked with known amounts of the reference standard.

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. A study using MEKC for Ketorolac and its impurities demonstrated the ability to quantify related substances down to the 0.1% (w/w) level.

Table 2: Role of this compound in Analytical Method Validation

Validation ParameterPurposeApplication of the Reference Standard
Specificity Ensure the method distinguishes the analyte from other substances.Injected to confirm its retention time does not interfere with the API or other impurities.
Linearity Confirm a proportional response to concentration.Used to prepare a series of calibration standards to generate a calibration curve.
Accuracy Measure the agreement between the experimental and true value.Added in known amounts to a sample matrix (spiking) and measuring the recovery.
Precision Evaluate the method's reproducibility.Repeatedly analyzed to calculate the relative standard deviation (RSD) of the results.
LOQ/LOD Determine the lower limits of reliable measurement.Used to prepare low-concentration solutions to establish the method's sensitivity.

In preclinical development, the pharmacokinetic profile of a new drug is studied in animal models. This requires the development and validation of sensitive bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the drug and its major metabolites in biological fluids like plasma. nih.gov

While this compound is a synthetic derivative and not reported as a major in vivo metabolite of Ketorolac, its utility as a reference standard extends to this area of research. The principal metabolite of Ketorolac is p-hydroxyketorolac. The development of a robust bioanalytical method for Ketorolac and its metabolites necessitates the use of well-characterized standards for validation.

The application of this compound in this context is as a tool for method validation, rather than as a target analyte in study samples. It can be used, for example, as a non-endogenous substance to:

Establish Method Specificity: During method development, the standard can be infused into the mass spectrometer to determine its mass transitions and chromatographic retention time. This information helps ensure that it does not interfere with the detection of the actual analytes (Ketorolac and its metabolites).

Verify Chromatographic Performance: It can be used as a system suitability or quality control sample to ensure the analytical column and system are performing correctly before analyzing preclinical samples.

Serve as a Surrogate Standard: In some cases, a stable, closely related but non-endogenous compound can be used to help establish the parameters of a bioanalytical assay, particularly in complex matrices where the actual analyte may be unstable or difficult to source in high purity for initial development work.

The validation of an LC-MS/MS method for quantifying analytes in plasma involves assessing parameters similar to those in pharmaceutical analysis (specificity, linearity, accuracy, precision, and LLOQ), ensuring the data from preclinical pharmacokinetic studies are reliable and accurate.

Implications for Structure Activity Relationship Sar Studies

Theoretical Impact of 1-Hydroxylation on Molecular Interactions of Pyrrolizine Core

The introduction of a hydroxyl (-OH) group at the 1-position of the pyrrolizine core fundamentally alters the electronic and steric properties of this region of the molecule. The pyrrolizine core in ketorolac (B1673617) is a largely aromatic and relatively nonpolar structure. The addition of a hydroxyl group introduces a polar moiety capable of acting as both a hydrogen bond donor and acceptor.

This modification could lead to several new interactions within a protein's binding site:

Formation of New Hydrogen Bonds: The hydroxyl group can form hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, or with the peptide backbone, potentially increasing the binding affinity if the target site has a complementary polar region.

Alteration of Molecular Conformation: The presence of the hydroxyl group could influence the preferred conformation of the entire molecule through intramolecular interactions, which could in turn affect how it fits into a binding pocket.

Increased Polarity: The increased polarity in this region may disfavor binding to a purely hydrophobic pocket, potentially reducing affinity for certain targets while increasing it for others.

Enzymatic hydroxylation is a critical step in the metabolism and regulation of various endogenous compounds. For instance, the hydroxylation of vitamin D metabolites is a key process that activates or deactivates the hormone, demonstrating the powerful influence of this functional group on biological activity nih.govnih.gov. Similarly, the 1-hydroxylation of the ketorolac structure would be expected to significantly modify its interaction with its known biological targets.

Hypothetical Influence of Methyl Esterification on Enzymatic Recognition and Binding

The conversion of the carboxylic acid functional group to a methyl ester represents a critical alteration for SAR. In the parent ketorolac molecule, the carboxylic acid is ionizable. At physiological pH, it exists predominantly as a negatively charged carboxylate anion (-COO⁻). This charge is often a crucial feature for high-affinity binding to enzyme active sites, where it can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine.

The hypothetical methyl esterification would have the following consequences for enzymatic recognition:

Loss of Ionic Interaction: The methyl ester is a neutral species and cannot form ionic bonds. This eliminates a potentially key anchoring point for the molecule within its target's binding site, which would likely lead to a significant reduction in binding affinity.

Increased Steric Bulk: The addition of the methyl group (-CH₃) increases the size of the functional group. This added bulk could lead to steric hindrance, preventing the molecule from fitting optimally into a constrained binding pocket.

Modified Hydrogen Bonding: While the carboxylate group is an excellent hydrogen bond acceptor, the methyl ester retains hydrogen bond accepting capabilities through its carbonyl oxygen but loses the ability to donate a hydrogen bond, altering the potential interaction patterns.

Increased Lipophilicity: The ester is more lipophilic (less polar) than the carboxylic acid. While this can affect properties like membrane permeability, in the context of enzymatic binding it alters the hydrophobic/hydrophilic balance of the molecule's interaction with the target protein.

Studies on the enzymatic hydrolysis of ketorolac esters confirm that enzymes can recognize and process the ester form of the molecule, though this is a catabolic process rather than a targeted inhibitory one acs.org. For specific inhibitory activity, the loss of the charged carboxylate is predicted to be highly detrimental.

Comparative SAR with Known Ketorolac Enantiomers (R-Ketorolac and S-Ketorolac) and Their Distinct Molecular Targets (e.g., COX enzymes, Rac1/Cdc42 GTPases)

Ketorolac is administered as a racemic mixture, but its enantiomers, R-Ketorolac and S-Ketorolac, have distinct and separate pharmacological activities, making it a powerful tool for SAR studies nih.govmdpi.com.

S-Ketorolac: This enantiomer is a potent, non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes nih.govcancer.govmedchemexpress.com. The anti-inflammatory and analgesic effects of racemic ketorolac are attributed almost entirely to the S-enantiomer's ability to block prostaglandin (B15479496) synthesis by inhibiting these enzymes nih.gov.

R-Ketorolac: In contrast, R-Ketorolac is a very weak COX inhibitor, being over 100-fold less active than its S-counterpart nih.gov. Instead, R-Ketorolac has been identified as a novel allosteric inhibitor of the Rho-family GTPases, specifically Rac1 and Cdc42 nih.govnih.govunm.edu. It exerts this effect by destabilizing nucleotide binding, a mechanism distinct from the anti-inflammatory action of S-Ketorolac plos.org. The S-enantiomer shows little to no inhibitory activity against these GTPases nih.govresearchgate.net.

The structural basis for this divergence in activity is the specific three-dimensional orientation of the functional groups at the chiral center. For R-Ketorolac's activity on Rac1 and Cdc42, computational models predict that the specific rotational constraints of the R-enantiomer position the carboxylate moiety to preferentially coordinate with a magnesium ion, thereby disrupting nucleotide binding plos.org. The S-enantiomer cannot achieve this same favorable positioning plos.org.

Comparing these established SARs to the hypothetical rac 1-Hydroxy Ketorolac Methyl Ester allows for several predictions:

Activity at COX Enzymes: The carboxylic acid group is a critical feature for the activity of most non-steroidal anti-inflammatory drugs (NSAIDs), including S-Ketorolac. The conversion to a methyl ester would likely abolish or severely diminish the inhibition of COX-1 and COX-2.

Activity at Rac1/Cdc42 GTPases: The activity of R-Ketorolac is dependent on its carboxylate group plos.org. Methyl esterification would remove this crucial interacting group, strongly suggesting that the new compound would be inactive as a Rac1/Cdc42 inhibitor.

Combined Impact: Both key activities of the ketorolac enantiomers are predicted to be lost due to the methyl esterification. The additional 1-hydroxy group introduces a further structural change that would alter the fit and interactions within both the COX active site and the allosteric site on the GTPases, making any residual binding unlikely.

Interactive Data Table: Enantiomer-Specific Targets of Ketorolac

EnantiomerPrimary Molecular Target(s)Mechanism of ActionRelative PotencySource(s)
S-Ketorolac Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Competitive enzyme inhibition, blocking prostaglandin synthesis.Potent inhibitor of both COX subtypes. nih.govmdpi.commedchemexpress.com
R-Ketorolac Rac1 & Cdc42 GTPasesAllosteric inhibition, destabilizing nucleotide binding.Substantial inhibitor. EC₅₀ values of 0.587 μM for Rac1 and 2.577 μM for Cdc42 in one study. nih.govnih.govplos.org
R-Ketorolac Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Competitive enzyme inhibition.Very weak inhibitor (>100-fold less active than S-Ketorolac). nih.gov
S-Ketorolac Rac1 & Cdc42 GTPasesAllosteric inhibition.Exhibits limited to no inhibitory activity. nih.govresearchgate.net

Future Directions in Academic Research

Development of Novel and Green Synthetic Approaches for the Compound

The synthesis of rac 1-Hydroxy Ketorolac (B1673617) Methyl Ester is crucial for its availability as a reference standard and for further research. selectscience.net Current synthetic routes for Ketorolac and its analogs often involve multi-step processes. nih.govgoogle.comgoogleapis.com Future research will likely focus on developing more efficient and environmentally friendly synthetic methodologies.

One promising avenue is the exploration of one-pot synthesis methods. A patent for the preparation of Ketorolac tromethamine highlights a one-pot approach that simplifies the process, reduces labor intensity, and minimizes environmental pollution by avoiding intermediate extraction and purification steps. google.comtechnologynetworks.com Adapting such a strategy for the direct synthesis of rac 1-Hydroxy Ketorolac Methyl Ester would be a significant advancement.

Furthermore, the principles of green chemistry are increasingly being applied to pharmaceutical synthesis. nih.gov This includes the use of greener catalysts, such as copper-based catalysts, and more environmentally benign solvents and reaction conditions. technologynetworks.com Future synthetic strategies for this compound will likely incorporate these principles to enhance sustainability. The development of chemo-enzymatic methods, which utilize enzymes for specific chemical transformations, also presents a promising green alternative for the synthesis of related compounds and could be explored for this specific ester. nih.gov

In-depth Mechanistic Studies of Its Biotransformation Pathways in Diverse Biological Systems

Ketorolac undergoes extensive metabolism in the liver, primarily through hydroxylation and glucuronidation. aurorabiomed.comdrugbank.comnih.govnih.gov The formation of hydroxylated metabolites is a key phase I biotransformation pathway. researchgate.netresearchgate.net While it is known that rac 1-Hydroxy Ketorolac is a metabolite, detailed mechanistic studies on the formation of its methyl ester derivative are lacking.

Future research should aim to identify the specific cytochrome P450 (CYP) isoenzymes responsible for the 1-hydroxylation of the ketorolac structure. Understanding the specific enzymes involved is critical for predicting potential drug-drug interactions and variability in metabolism among different individuals. researchgate.net

Moreover, the biotransformation of the methyl ester group itself warrants investigation. It is plausible that the ester is hydrolyzed in vivo to 1-Hydroxy Ketorolac. Studies on other ketorolac esters, such as ketorolac pentyl ester, have shown that they can act as prodrugs, being converted to the active parent compound in the body. nih.govnih.govnih.gov Investigating the enzymatic hydrolysis of this compound in various biological systems, such as human liver microsomes and plasma, will clarify its metabolic fate and whether it acts as a prodrug or is simply an intermediate metabolite.

Exploration of Latent or Modulatory Biological Activities in Targeted In Vitro Models

The primary biological activity of Ketorolac is the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for prostaglandin (B15479496) synthesis. drugbank.comnih.govyoutube.com The S-enantiomer of Ketorolac is the pharmacologically active form. drugbank.com While this compound is currently regarded as an impurity or metabolite, its own biological activity has not been extensively studied.

Future research should include in vitro assays to determine the inhibitory activity of this compound against COX-1 and COX-2. nih.govnih.govacademicjournals.org This would clarify whether it is an active metabolite, an inactive metabolite, or possesses a different inhibitory profile compared to the parent drug. Such studies would involve incubating the compound with purified COX enzymes or cell-based assays and measuring the production of prostaglandins. nih.gov

Beyond direct inhibition, it is also possible that this compound has modulatory effects on prostaglandin synthesis or other inflammatory pathways. ahajournals.org For instance, it could alter the activity of other enzymes involved in inflammation or act as a partial agonist or antagonist at relevant receptors. In vitro studies using various cell lines, such as fibroblasts and osteoblasts, which are relevant to inflammation and pain, could reveal any latent biological activities. japsonline.com

Advancement of High-Throughput Analytical Techniques for Trace Analysis in Complex Research Samples

The accurate and sensitive quantification of this compound in complex biological matrices like plasma and urine is essential for pharmacokinetic and metabolism studies. nih.govnih.gov Current methods for the analysis of Ketorolac and its metabolites often utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsciencescholar.usjapsonline.comnih.govthermofisher.comnih.govactascientific.com

The future in this area lies in the development and application of high-throughput screening (HTS) methodologies. nih.govnih.govcapes.gov.brpharmtech.compharmasalmanac.comnih.gov HTS allows for the rapid analysis of a large number of samples, which is crucial for drug discovery and development. pharmtech.compharmasalmanac.com This can be achieved by optimizing various parameters such as using smaller particle size columns, column-switching techniques, and multiplexed analyses. nih.gov

The automation of sample preparation is another key area for advancement. Automated Solid-Phase Extraction (SPE) systems can significantly improve the efficiency and reproducibility of extracting trace amounts of metabolites from complex samples, while minimizing contamination. selectscience.netaurorabiomed.comthermofisher.comnih.govaurorabiomed.com The integration of automated SPE with advanced LC-MS/MS systems will enable the development of robust and sensitive high-throughput methods for the routine analysis of this compound in research settings.

Below is an interactive data table summarizing the analytical techniques that can be advanced for the analysis of this compound.

Analytical TechniquePotential Advancements for this compound AnalysisKey Benefits
High-Performance Liquid Chromatography (HPLC) Development of methods using columns with smaller particle sizes (sub-2 µm) and shorter lengths.Faster analysis times, improved resolution and efficiency. japsonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization of multiple reaction monitoring (MRM) for high selectivity and sensitivity; implementation of high-resolution mass spectrometry (HRMS) for structural confirmation.Gold standard for quantitative bioanalysis, enabling low limits of detection and quantification in complex matrices. nih.govnih.govthermofisher.com
Automated Solid-Phase Extraction (SPE) Integration of robotic systems for conditioning, loading, washing, and elution steps.Increased throughput, reduced manual error, improved reproducibility, and minimized sample contamination. aurorabiomed.comnih.govaurorabiomed.com
High-Throughput Screening (HTS) Miniaturization of assays, use of multiplexed analytical systems, and integration with bioinformatics for rapid data analysis.Enables rapid screening of large numbers of samples for metabolism and pharmacokinetic studies. nih.govnih.govcapes.gov.brpharmtech.compharmasalmanac.com

Q & A

Q. Q. How should researchers address ethical concerns in studies involving rac 1-Hydroxy Ketorolac Methyl Ester and vertebrate models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample size justification. For human-derived samples (e.g., plasma), obtain informed consent and anonymize data per GDPR or HIPAA standards. Document compliance in ethics committee submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.